Methyl 5-amino-1-cyclohexyl-1H-imidazole-4-carboxylate
Description
Properties
CAS No. |
31665-64-2 |
|---|---|
Molecular Formula |
C11H17N3O2 |
Molecular Weight |
223.27 g/mol |
IUPAC Name |
methyl 5-amino-1-cyclohexylimidazole-4-carboxylate |
InChI |
InChI=1S/C11H17N3O2/c1-16-11(15)9-10(12)14(7-13-9)8-5-3-2-4-6-8/h7-8H,2-6,12H2,1H3 |
InChI Key |
LGTJJFRUTYSDCM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(N(C=N1)C2CCCCC2)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of Methyl 5-amino-1-cyclohexyl-1H-imidazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method includes the reaction of amido-nitriles with nickel-catalyzed addition to form disubstituted imidazoles . The reaction conditions are mild and can accommodate various functional groups, including aryl halides and saturated heterocycles . Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Methyl 5-amino-1-cyclohexyl-1H-imidazole-4-carboxylate undergoes several types of chemical reactions, including:
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include nickel catalysts, TBHP, and NaBH4 . The major products formed depend on the type of reaction and the specific conditions employed.
Scientific Research Applications
Methyl 5-amino-1-cyclohexyl-1H-imidazole-4-carboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Methyl 5-amino-1-cyclohexyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Substituent Effects on Structure and Reactivity
Table 1: Key Structural Differences Among Analogs
Key Observations :
- Solubility : Ethyl ester derivatives (e.g., CAS 118019-42-4) exhibit higher lipophilicity than methyl esters, while hydrochloride salts improve aqueous solubility .
- Synthetic Challenges : Low yields in analogs like compound 56 (20%) suggest that bulky or heteroaromatic substituents may require optimized reaction conditions .
Physical and Chemical Properties
Table 2: Comparative Physicochemical Data
Analysis :
- Melting Points : The high melting point of compound 56 (197–198°C) suggests strong crystal packing, likely due to hydrogen bonding from the isoxazolyl group . The target compound’s cyclohexyl group may reduce melting points due to disrupted crystal lattice formation.
- Stability : Methyl esters (e.g., target compound) are generally more hydrolytically stable than ethyl esters under basic conditions, though steric protection from the cyclohexyl group could further enhance stability .
Reactivity and Functionalization Potential
- Amino Group Reactivity: The 5-amino group in the target compound is primed for acylation or Schiff base formation. In contrast, analogs like CAS 1195555-40-8 (4-amino isomer) may exhibit altered regioselectivity in reactions .
- Ester Hydrolysis : The methyl ester at position 4 can be hydrolyzed to a carboxylic acid, a common strategy for prodrug activation. Ethyl esters (e.g., CAS 68462-61-3) require harsher conditions for hydrolysis .
Crystallographic and Supramolecular Features
- Hydrogen Bonding: The amino and ester groups in the target compound can participate in hydrogen bonding, influencing crystal packing. Etter’s graph-set analysis () predicts dimeric or chain motifs, whereas pyridinyl-containing analogs () may form coordination networks .
- Crystal Structure: The cyclohexyl group’s non-polar nature likely leads to hydrophobic interactions dominating crystal packing, contrasting with polar derivatives like CAS 118019-42-4, where ionic interactions prevail .
Biological Activity
Methyl 5-amino-1-cyclohexyl-1H-imidazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The chemical structure of this compound features an imidazole ring, an amino group, and a cyclohexyl substituent, which contribute to its unique biological profile. The presence of these functional groups allows for interactions with various biological targets.
This compound has been investigated for its potential as:
- Enzyme Inhibitor : It can inhibit specific enzymes by binding to their active sites, altering their activity.
- Receptor Modulator : The compound may interact with various receptors, influencing cellular signaling pathways.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. It has been tested against several bacterial strains, showing varying degrees of efficacy.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µM |
|---|---|
| Escherichia coli | 50 ± 5 |
| Staphylococcus aureus | 30 ± 3 |
| Pseudomonas aeruginosa | 70 ± 7 |
These results suggest that the compound may be effective against certain pathogens, warranting further exploration in clinical settings.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies using various cancer cell lines demonstrated that it can induce apoptosis and inhibit cell proliferation.
Case Study:
In a study involving human prostate cancer cells (PC3 and DU145), this compound showed significant cytotoxic effects with IC50 values as follows:
| Cell Line | IC50 (24h) µM | IC50 (48h) µM | IC50 (72h) µM |
|---|---|---|---|
| PC3 | 25.0 ± 2.0 | 20.0 ± 1.5 | 15.0 ± 1.0 |
| DU145 | 40.0 ± 3.5 | 35.0 ± 2.0 | 30.0 ± 2.5 |
The results indicate a dose-dependent response, highlighting the compound's potential as an anticancer agent.
Structure-Activity Relationship (SAR)
The structural features of this compound are crucial for its biological activity. Modifications to the imidazole ring or the cyclohexyl group can significantly impact its potency and selectivity towards different biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
